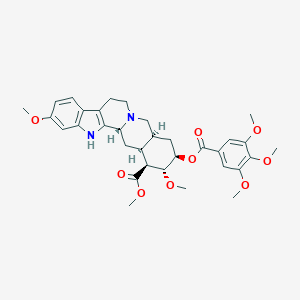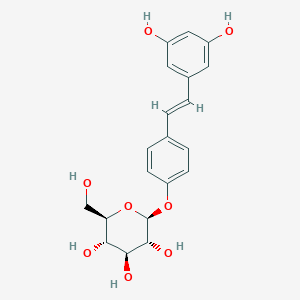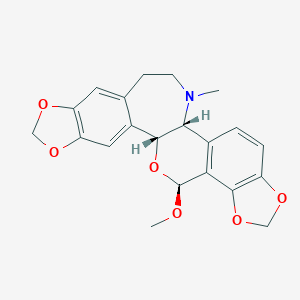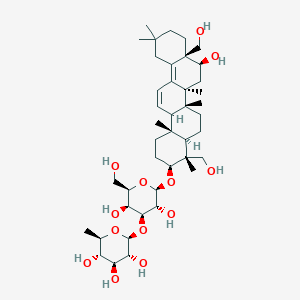
Salsolinol hydrobromide
Overview
Description
Salsolinol Hydrobromide: (chemical formula: CHNO · HBr) is a compound derived from the condensation of acetaldehyde and dopamine. It exists as both R and S enantiomers.
Occurrence: Salsolinol is naturally present in various edibles.
Brain Tissue: R-salsolinol is predominantly found in human brain tissue.
Mechanism of Action
Target of Action
Salsolinol hydrobromide primarily targets dopaminergic neurons in the central nervous system . It also interacts with μ-opioid receptors (MORs) , which indirectly excite the ventral tegmental area (VTA) dopamine neurons by inhibiting GABA neurons in the VTA .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. It is produced by Escherichia coli in the presence of dopamine, and this production is enhanced in the presence of alcohol . It is known to excite the VTA dopamine neurons indirectly by activating MORs .
Biochemical Pathways
Salsolinol can be formed in the mammalian brain by three different mechanisms :
Pharmacokinetics
It is known that salsolinol can cross the blood-brain barrier .
Result of Action
This compound has been investigated as a potential contributor to the development of neurodegenerative diseases such as Parkinson’s disease (PD) . It has been found to decrease significantly the reactive oxygen species level in SH-SY5Y cells treated by 500 μM H2O2 and the caspase activity induced by 300 μM of H2O2 or 100 μM of 6-hydroxydopamine .
Action Environment
The production of this compound is influenced by environmental factors. For example, it is produced by Escherichia coli in the presence of dopamine, and this production is enhanced in the presence of alcohol . This suggests that microbial Salsolinol production could exist in the gut, which approximates physiological conditions within the mammalian GI tract .
Biochemical Analysis
Biochemical Properties
Salsolinol hydrobromide is a neuroactive compound . It is the condensation product of acetaldehyde and dopamine . It can interact with various adrenergic receptors . It is also capable of activating μ-opioid receptors (MORs), which inhibit GABA neurons in the ventral tegmental area .
Cellular Effects
This compound has been found to induce neurotoxicity in SH-SY5Y cells and mice . It has been suggested that it may lead to oxidative stresses that culminate in the protein aggregation of alpha-synuclein . It also induces an oxidative modification in cytochrome c .
Molecular Mechanism
The molecular mechanism by which this compound induces neurotoxicity in Parkinson’s disease remains challenging for future investigations . It has been suggested that it mediates neurotoxicity by activating NLRP3-dependent pyroptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways of dopamine . It is produced endogenously through the non-enzymatic condensation of dopamine with acetaldehyde .
Preparation Methods
Synthetic Routes: The synthesis of Salsolinol Hydrobromide involves the condensation of acetaldehyde with dopamine.
Reaction Conditions: Specific reaction conditions for its synthesis may vary, but the core reaction involves the formation of the tetrahydroisoquinoline ring.
Industrial Production: Industrial-scale production methods are not widely documented, as Salsolinol is primarily studied for its neurotoxic properties.
Chemical Reactions Analysis
Reactivity: Salsolinol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., hydrobromic acid) may be employed.
Major Products: The specific products formed depend on the reaction conditions, but they typically involve modifications of the tetrahydroisoquinoline ring.
Scientific Research Applications
Neurotoxicity: Salsolinol is suspected to contribute to alcohol abuse. It indirectly excites dopamine neurons in the ventral tegmental area (VTA) by activating μ-opioid receptors (MORs) and inhibiting GABA neurons in the VTA.
Prolactin Release: Salsolinol can serve as a prolactin-releasing factor.
Parkinson’s Disease: It has been implicated in the etiology of Parkinson’s disease.
Comparison with Similar Compounds
Uniqueness: Salsolinol’s unique properties lie in its neurotoxic effects and involvement in alcohol abuse.
Similar Compounds: While Salsolinol is distinct, other tetrahydroisoquinolines and related compounds exist in the literature.
Properties
IUPAC Name |
(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGXKJQIOUTTB-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191600 | |
| Record name | Salsolinol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38221-21-5 | |
| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, hydrobromide (1:1), (1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38221-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salsolinol hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salsolinol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1R,2S,5R,6S,7S,8R,9S,10S,11R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B192255.png)









